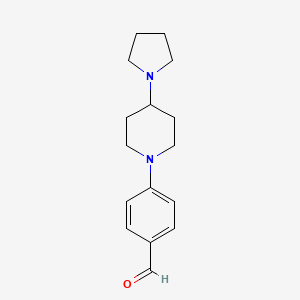
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C16H22N2O It is characterized by the presence of a benzaldehyde group attached to a piperidine ring, which is further substituted with a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde typically involves the reaction of 4-piperidone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Piperidone+PyrrolidineCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzoic acid
Reduction: 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. For example, the presence of the aldehyde group may enable the compound to form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparaison Avec Des Composés Similaires
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(1-Pyrrolidino)benzaldehyde: This compound lacks the piperidine ring, making it structurally simpler.
4-(4-Piperidin-1-yl)benzaldehyde: This compound lacks the pyrrolidine ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Formule moléculaire |
C16H22N2O |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
4-(4-pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C16H22N2O/c19-13-14-3-5-15(6-4-14)18-11-7-16(8-12-18)17-9-1-2-10-17/h3-6,13,16H,1-2,7-12H2 |
Clé InChI |
ITNLSCBGMVCAGP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


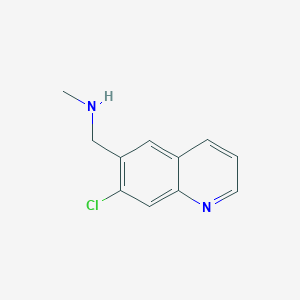
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)

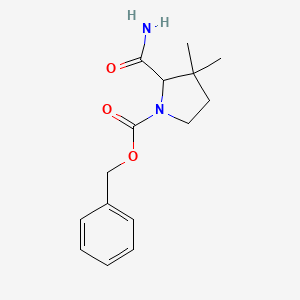

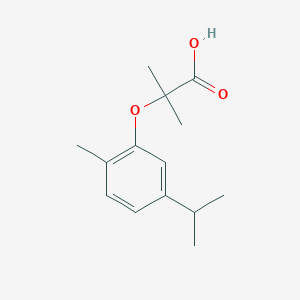
![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)

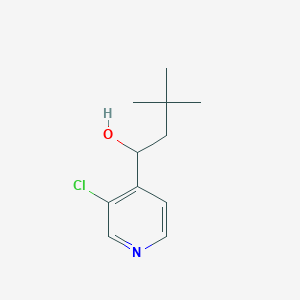
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)
![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)

